5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to target biotin carboxylase . Biotin carboxylase plays a crucial role in fatty acid synthesis and energy production in cells.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit their targets by binding to the active site, thereby preventing the normal functioning of the target .
Biochemical Pathways
Given its potential target, it may affect the fatty acid synthesis pathway and energy production in cells .
Pharmacokinetics
Similar compounds have been found to be rapidly cleared from the blood circulatory system , suggesting a short half-life.
Result of Action
Similar compounds have demonstrated significant anticancer activity against a few cancer cell lines .
Action Environment
Similar compounds have been found to be stable under normal laboratory conditions .
Biochemical Analysis
Biochemical Properties
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine, which can affect neurotransmission and muscle function. Additionally, this compound may interact with other biomolecules such as receptors and ion channels, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By modulating these pathways, this compound can induce changes in cell survival, proliferation, and differentiation. Furthermore, its impact on cellular metabolism includes alterations in energy production and utilization, which can affect overall cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, inhibiting its activity and leading to increased acetylcholine levels . Additionally, this compound may act as an agonist or antagonist for certain receptors, modulating their signaling pathways and influencing cellular responses. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to gradual degradation, resulting in decreased efficacy and potential changes in its biochemical interactions . Additionally, long-term studies have indicated that the compound can induce adaptive responses in cells, such as upregulation of detoxification pathways and changes in gene expression, which can affect its overall impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and organ damage. Studies have identified threshold effects, where the compound’s impact shifts from therapeutic to toxic, highlighting the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which can affect its bioavailability and activity . These metabolic processes can also influence the levels of metabolites and metabolic flux, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within certain cellular compartments can influence its biochemical interactions and effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the mitochondria can influence mitochondrial function and energy production, contributing to its overall cellular effects. Additionally, the compound’s activity may be modulated by its interactions with subcellular structures, such as the cytoskeleton and membrane-bound organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzoyl chloride with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced to form different derivatives with varying biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized thiadiazole derivatives.
Reduction Products: Reduced thiadiazole derivatives.
Coupling Products: Biaryl derivatives with potential biological activities.
Scientific Research Applications
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-1,2,4-triazol-3-amine: Similar structure but with a triazole ring instead of a thiadiazole ring.
3-(3-Bromophenyl)-1H-pyrazole: Contains a pyrazole ring instead of a thiadiazole ring.
3-(3-Bromophenyl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiadiazole ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKBSBAYTFZMIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267639 | |
Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108656-65-1 | |
Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108656-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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